5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid
Overview
Description
5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid is a chemical compound with the molecular formula C7H9N3 . It contains a tetrahydropyrido[3,4-b]pyrazine ring and a carboxylic acid group . This compound is a potential intermediate or building block for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydropyrido[3,4-b]pyrazine ring and a carboxylic acid group . The InChI code for this compound is 1S/C13H17N3O4/c1-13(2,3)20-12(19)16-7-9-8(14-4-5-15-9)6-10(16)11(17)18/h4-5,10H,6-7H2,1-3H3,(H,17,18) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are as follows: It has a predicted boiling point of 243.6±35.0 °C and a predicted density of 1.138±0.06 g/cm3 . The compound should be stored at 2-8°C .Scientific Research Applications
Synthesis and Reactivity
Polyfunctional Tetrahydropyrido Pyrazine Scaffolds : This compound can be synthesized by sequential reaction with sodium phenylsulfinate and an appropriate diamine, demonstrating potential in creating polysubstituted [6,6]-ring fused systems (Baron et al., 2005).
Synthesis of Polyfunctional Scaffolds : The tetrahydropyrido pyrazine scaffolds can be synthesized through a one-pot annelation reaction, indicating its utility in drug discovery and the development of polyfunctional heterocyclic derivatives (Sandford et al., 2005).
HB-EGF Shedding Inhibitors : It has been used in synthesizing hydroxamic acids, which show potent inhibitory activity for HB-EGF shedding, relevant for skin disease treatments (Yoshiizumi et al., 2003).
Formation of Hydrogen Bonds : It's involved in the formation of hydrogen bonds in molecular solids, contributing to the creation of supramolecular structures (Wang et al., 2014).
Crystal Engineering and Structural Analysis
Carboxylic Acid-Pyridine Supramolecular Synthon : Its crystal structures have been analyzed to understand the occurrence of carboxylic acid-pyridine supramolecular synthons, aiding in future crystal engineering strategies (Vishweshwar et al., 2002).
Metal-Organic Framework Structures : It's used in the synthesis of metal-organic frameworks, which are significant for understanding water molecule associations and forming 3D structures (Ghosh & Bharadwaj, 2004).
Novel Derivatives and Applications
Synthesis of Novel Compounds : It aids in the synthesis of novel thieno[2,3-b][1,4]thiazine-8-carboxylic acids, which have shown potential in inhibiting cancer cell lines (Al-huniti et al., 2007).
Antibacterial Activity : Derivatives of pyrazole-3-carboxylic acid, structurally related to tetrahydropyrido pyrazine, have been synthesized and evaluated for antibacterial activities (Bildirici et al., 2007).
Reactivity Towards Electrophilic Reagents : Its derivatives have been studied for their reactivity with electrophilic reagents, expanding the understanding of its chemical properties (Voievudskyi et al., 2016).
Synthesis of Pyrazolo Derivatives : It is used in the synthesis of pyrazolo[3,4-e][1,4]diazepin-4-ones, demonstrating versatility in creating diverse chemical structures (Bol’but et al., 2014).
Safety and Hazards
The safety information for 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid indicates that it may cause respiratory irritation (H335), may be harmful if swallowed (H302), may cause skin irritation (H315), and may cause serious eye damage (H318) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-8(13)6-3-5-7(4-11-6)10-2-1-9-5/h1-2,6,11H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJKFIHIJFGFMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=NC=CN=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437990 | |
Record name | 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764635-62-3 | |
Record name | 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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